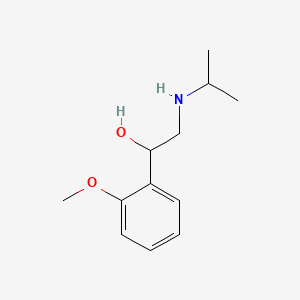

2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol

Descripción general

Descripción

2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol is an organic compound with the molecular formula C12H19NO2 It is known for its unique structure, which includes an isopropylamino group and a methoxyphenyl group attached to an ethanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol typically involves the reaction of 2-methoxybenzaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-isopropylamino-1-(2-methoxyphenyl)ethanone, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cardiovascular Therapeutics

Metoprolol is primarily utilized as a beta-blocker in the treatment of cardiovascular diseases. It selectively inhibits beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility, which is beneficial for patients with hypertension and heart failure. Clinical studies have demonstrated its effectiveness in reducing mortality in patients with heart failure and improving outcomes after myocardial infarction .

Antihypertensive Effects

The compound has been extensively studied for its antihypertensive properties. Research indicates that metoprolol effectively lowers blood pressure through its action on the heart and blood vessels, making it a first-line treatment for hypertension .

Management of Arrhythmias

Metoprolol is also employed in managing arrhythmias, particularly atrial fibrillation. Its ability to slow down the conduction through the AV node helps restore normal rhythm in patients .

Synthesis and Derivatives

Metoprolol serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives have been investigated for enhanced pharmacological profiles. For instance, modifications to the methoxy group can lead to compounds with improved selectivity or reduced side effects .

| Derivative | Modification | Potential Benefit |

|---|---|---|

| Metoprolol Tartrate | Salt formation | Improved solubility |

| 4-Methoxy Derivative | Increased lipophilicity | Enhanced bioavailability |

Biological Studies

Cellular Impact

Research has shown that metoprolol influences cellular mechanisms beyond its cardiovascular effects. It has been reported to induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology .

Neuroprotective Effects

Recent studies indicate that metoprolol may have neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier opens avenues for research into its effects on conditions like Alzheimer's disease .

Case Studies

Clinical Trials

Several clinical trials have assessed the efficacy of metoprolol in various populations:

- A study involving elderly patients with hypertension demonstrated significant reductions in systolic and diastolic blood pressure over 12 months of treatment .

- Another trial focused on heart failure patients showed that metoprolol improved exercise tolerance and quality of life compared to placebo .

Pharmacokinetic Studies

Pharmacokinetic evaluations have revealed that metoprolol exhibits variable absorption rates depending on formulation (immediate vs. extended release), influencing therapeutic outcomes .

Mecanismo De Acción

The mechanism of action of 2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol involves its interaction with specific molecular targets and pathways. The isopropylamino group can interact with receptors or enzymes, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Isopropylamino-1-(4-Methoxy-Phenyl)-Ethanol

- 2-Isopropylamino-1-(2-Hydroxy-Phenyl)-Ethanol

- 2-Isopropylamino-1-(2-Chloro-Phenyl)-Ethanol

Uniqueness

2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol is unique due to the presence of both the isopropylamino and methoxyphenyl groups, which confer specific chemical and biological properties

Actividad Biológica

2-Isopropylamino-1-(2-Methoxy-Phenyl)-Ethanol, also known by its IUPAC name 1-(2-methoxyphenyl)-2-(propan-2-ylamino)ethanol, is a compound with notable biological activities. Its chemical formula is C₁₂H₁₉NO₂, and it has a molecular weight of 209.28 g/mol. This compound has gained attention in pharmaceutical research due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes an isopropylamino group and a methoxyphenyl moiety, contributing to its unique biological properties. The compound's CAS number is 23299-28-7, and it is characterized by the following features:

| Property | Description |

|---|---|

| Chemical Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| IUPAC Name | 1-(2-methoxyphenyl)-2-(propan-2-ylamino)ethanol |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspases, particularly caspase-3 and -4, without activating caspase-8 and -9. This mechanism was observed in malignant mesothelioma and other cancer cell lines, indicating its potential as an anticancer agent .

- Cytotoxic Effects : The compound has demonstrated cytotoxic effects on various cancer cell lines, including lung, liver, gastric, and bladder cancers. The concentration-dependent reduction in cell viability suggests that it could be developed as a therapeutic agent against multiple types of cancer .

- Interaction with Biological Systems : Interaction studies have focused on how this compound affects various biological systems, potentially influencing pathways related to cell growth and apoptosis.

Case Studies

A significant study evaluated the effects of several naftopidil analogues, including one closely related to this compound. The study found that the analogues significantly reduced cell viability in human malignant mesothelioma cell lines in a concentration-dependent manner . The findings support the hypothesis that compounds with similar structures may exhibit comparable biological activities.

Comparative Analysis

The unique combination of an isopropylamino group and a methoxyphenyl moiety differentiates this compound from structurally similar compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Hydroxyphenyl)-2-isopropylaminoethanol | Hydroxy group instead of methoxy | Greater hydrophilicity |

| 1-(3-Methoxyphenyl)-2-isopropylaminoethanol | Different methoxy position | Potentially different biological activity |

| N,N-Dimethylaminoethyl alcohol | Dimethyl substitution instead of isopropyl | Enhanced lipophilicity |

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(2)13-8-11(14)10-6-4-5-7-12(10)15-3/h4-7,9,11,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJUZSQHQRIUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=CC=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639894 | |

| Record name | 1-(2-Methoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23299-28-7 | |

| Record name | 1-(2-Methoxyphenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.